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Introduction

Longevity Assurance Homolog 2 (LAS17), also known as LASS2, Ceramide Synthase 2
(CERS2), or Tumor Metastasis Suppressor Gene 1 (TMSG1), is a critical enzyme in
sphingolipid metabolism.[1][2][3] Localized to the endoplasmic reticulum and nuclear
membrane, its primary function is the synthesis of very-long-chain (C22-C24) ceramides.[2][4]
Beyond its metabolic role, LAS17 has emerged as a potent tumor suppressor gene, with its
expression frequently downregulated in a variety of malignancies, including bladder, prostate,
liver, breast, and glioma cancers. This downregulation often correlates with increased tumor
aggressiveness, metastasis, and poor clinical prognosis.

This guide provides a comprehensive technical overview of the experimental validation of
LAS17 as a therapeutic target in cancer cells. It summarizes key quantitative data, details
experimental protocols for its study, and visualizes the core signaling pathways and validation
workflows.
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Functional Consequences of LAS17 Modulation in
Cancer Cells

The validation of LAS17 as a tumor suppressor stems from consistent observations across
multiple cancer types where its manipulation—either through overexpression or knockdown—
leads to significant changes in cancer cell phenotype.

Effects on Cell Proliferation and Viability

Overexpression of LAS17 typically results in a marked inhibition of cancer cell proliferation and
colony formation. Conversely, its silencing often promotes cell growth.

Table 1. Quantitative Effects of LAS17 Modulation on Cancer Cell Proliferation

Cancer Type Cell Line Experiment Result Reference
Significant
) inhibition of
Papillary LASS2 . .
] . proliferation
Thyroid BCPAP Overexpressio
. (CCK-8 assay)
Cancer n (Adenovirus)
and colony
formation.
Significant
LASS2 inhibition of
Lung Cancer A549 ] ) ] ]
Overexpression proliferation (in
vitro and in vivo).
LASS2 Inhibition of cell
Lung Cancer 95D Overexpression proliferation
(Lentivirus) (CCK-8 assay).
LASS2 Apparent
Glioma U251, U-87 MG Overexpression inhibition of
(Plasmid) colony formation.

| Bladder Cancer | EJ-M3 | LASS2 Knockdown (shRNA) | Significant promotion of
tumorigenicity and growth of xenograft tumors. | |
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Effects on Apoptosis and Cell Cycle

LAS17 plays a crucial role in inducing apoptosis and causing cell cycle arrest, primarily through
pathways involving ceramide production, p53 activation, and regulation of Bcl-2 family proteins.

Table 2: Quantitative Effects of LAS17 Modulation on Apoptosis and Cell Cycle

Cancer Type Cell Line Experiment Result Reference

Promotion of

Papillary LASS2 .
. . apoptosis and
Thyroid BCPAP Overexpressio
GO0/G1 cell
Cancer n
cycle arrest.
Significant
LASS2 _
Lung Cancer A549 promotion of

Overexpression )
early apoptosis.

Promotion of
early apoptosis;
decreased Bcl-2,
increased

Lung Cancer 95D LASS2 | Bax/Bcl-2 ratio,

Overexpression cytochrome ¢

release, and
activation of
caspase-9 and

-3.

Increased
LASS2 apoptosis and
Breast Cancer MCF-7 )
Overexpression altered cell cycle

distribution.

| Glioma | U251, U-87 MG | LASS2 Overexpression | Increased levels of Bax, cleaved
Caspase-3, TNF-a, and p53; reduced Bcl-2 levels. | |

Effects on Cell Invasion and Metastasis
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A key function of LAS17 as a tumor suppressor is its ability to inhibit cancer cell invasion and

metastasis. This is often mediated by downregulating matrix metalloproteinases (MMPs) and

inhibiting the epithelial-mesenchymal transition (EMT).

Table 3: Quantitative Effects of LAS17 Modulation on Cancer Cell Invasion

Cancer Type

Glioma

Cell Line

U251, U-87 MG

Experiment

LASS2
Overexpressio
n

Result Reference

Significant
reduction in
migration
(wound
healing) and
invasion
(transwell
assay);
decreased
MMP-2 and
MMP-9.

Bladder Cancer

EJ-M3

LASS2

Knockdown

Higher activity of
MMP-2 and
MMP-9 in
xenograft

tumors.

Prostate Cancer

PC-3M-2B4

LASS2
Knockdown
(shRNA)

Enhanced cell
invasion;
increased
activation of
secreted MMP-2
and MMP-9.

Breast Cancer

MCF-7

LASS2

Overexpression

Downregulated
activity of
secreted MMP-2.
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| Thyroid, Breast, Liver | Various | LASS2 Overexpression | Inhibition of tumor migration,
invasion, and EMT. | |

Core Signaling Pathways and Mechanisms

LAS17 exerts its tumor-suppressive functions through several interconnected signaling
pathways. Its central role as a ceramide synthase is fundamental to many of its downstream
effects.

Ceramide-Mediated Signaling

As Ceramide Synthase 2, LAS17 generates very-long-chain ceramides, which are bioactive
lipids known to be potent inducers of apoptosis and cell cycle arrest. Overexpression of LAS17
can upregulate ceramide levels, which in turn can activate stress-response pathways like p38
MAPK and trigger the intrinsic apoptosis cascade. This cascade involves altering the balance
of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial cytochrome
c release and the activation of caspases 9 and 3.

Regulation of Invasion and EMT

LAS17 has been shown to inhibit tumor invasion by multiple mechanisms. It can interact with
the C subunit of vacuolar H+-ATPase (V-ATPase), decreasing its activity. This leads to a less
acidic extracellular microenvironment, which in turn inactivates pH-sensitive proteases like
MMP-2 and MMP-9, crucial for extracellular matrix degradation during invasion. Furthermore,
LAS17 overexpression has been shown to inhibit EMT, characterized by increased E-cadherin
and decreased N-cadherin and Vimentin levels.

p53-Dependent Cell Cycle Arrest

In some cancers, like papillary thyroid cancer, LAS17 induces GO/G1 cell cycle arrest through a
p53-dependent pathway. Its overexpression leads to an increase in phosphorylated p53, which
upregulates the cyclin-dependent kinase inhibitor p21 and downregulates Cyclin D1 and CDK4.

Regulation of Ferroptosis

Recent evidence indicates that LAS17 can regulate ferroptosis, an iron-dependent form of cell
death. LAS17 interacts with the transferrin receptor (TFRC), affecting iron homeostasis and
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thereby inhibiting cancer cell invasion and migration by modulating the ferroptosis signaling
pathway.
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Caption: LAS17 signaling pathways in cancer suppression.

Methodologies for LAS17 Target Validation

Validating LAS17 as a therapeutic target involves a series of well-defined molecular and
cellular biology experiments. The general workflow involves modulating LAS17 expression in
cancer cell lines and observing the resulting phenotypic changes.
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Caption: Experimental workflow for LAS17 target validation.
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Protocol: siRNA-Mediated Knockdown of LAS17

This protocol describes the transient silencing of LAS17 expression in a cancer cell line with
high endogenous expression.

o Materials:

o Target cancer cell line (e.g., 95C human lung cancer cells).

o Lipofectamine RNAIMAX or similar transfection reagent.

o Opti-MEM | Reduced Serum Medium.

o siRNA targeting LAS17 and a non-targeting control siRNA.

o Culture medium (e.g., DMEM with 10% FBS).

o 6-well plates.

o Reagents for RNA extraction (e.g., TRIzol) and protein lysis (e.g., RIPA buffer).
» Procedure:

o Cell Seeding: Seed 2 x 10”5 cells per well in a 6-well plate and incubate overnight to
reach 60-80% confluency.

o SiRNA-Lipid Complex Preparation:

» For each well, dilute 50 pmol of siRNA (LAS17-specific or control) into 150 pL of Opti-
MEM.

» |n a separate tube, dilute 5 pL of Lipofectamine RNAIMAX into 150 pL of Opti-MEM and
incubate for 5 minutes.

= Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20
minutes at room temperature to allow complex formation.

o Transfection: Add the 300 pL of siRNA-lipid complex dropwise to each well.
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o Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

o Validation and Functional Assays: After incubation, harvest cells. Use a portion for RT-
gPCR and Western blot to confirm LAS17 knockdown. Use the remaining cells for
functional assays (proliferation, apoptosis, etc.).

o Expected Outcome: A significant reduction in LAS17 mRNA and protein levels (>70%) in
cells transfected with LAS17 siRNA compared to the non-targeting control. This should
correlate with pro-cancerous phenotypes, such as increased proliferation or invasion.

Protocol: Lentiviral-Mediated Overexpression of LAS17

This protocol is for creating a stable cell line overexpressing LAS17, suitable for long-term
studies and in vivo models.

o Materials:
o Target cancer cell line (e.g., 95D human lung cancer cells, BCPAP thyroid cancer cells).

o Lentiviral vector containing the full-length LAS17 cDNA and a control vector (e.g., empty
pLV).

o Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
o HEK293T cells for virus production.
o Polybrene.
o Puromycin or other selection antibiotic.
e Procedure:

o Virus Production: Co-transfect HEK293T cells with the LAS17-lentiviral vector and
packaging plasmids using a suitable transfection reagent. Harvest the virus-containing
supernatant at 48 and 72 hours post-transfection.

o Transduction: Seed the target cancer cells. Once they reach 50-70% confluency, replace
the medium with fresh medium containing the viral supernatant and Polybrene (final
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concentration 8 pug/mL).

o Incubation: Incubate for 24 hours.

o Selection: Replace the virus-containing medium with fresh culture medium. After another
24 hours, add the appropriate concentration of puromycin to select for successfully
transduced cells.

o Expansion: Culture the cells in selection medium until resistant colonies are formed.
Expand these colonies to establish a stable cell line.

o Validation: Confirm stable overexpression of LAS17 via RT-gPCR and Western blot.

o Expected Outcome: The established cell line should show a persistent, high level of LAS17
expression, leading to measurable anti-cancer phenotypes like reduced proliferation and
increased apoptosis.

Logical Framework of LAS17 Action in Cancer

The role of LAS17 in cancer can be summarized in a clear, logical framework. The expression
level of LAS17 is a critical determinant of the cell's phenotype, acting as a molecular switch
between tumor suppression and progression.
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Caption: Logical relationship between LAS17 expression and cancer hallmarks.
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Conclusion

The body of evidence strongly supports the validation of LAS17 as a tumor suppressor gene
and a viable therapeutic target. Its consistent downregulation in numerous cancers and the
profound anti-tumor effects observed upon its re-expression—including inhibition of
proliferation, induction of apoptosis, and suppression of metastasis—underscore its potential.
The multifaceted mechanisms, involving ceramide signaling, cell cycle control, and regulation
of the tumor microenvironment, offer multiple avenues for therapeutic intervention. Future drug
development efforts could focus on agents that restore LAS17 expression or function, or on
mimicking the downstream effects of its ceramide products to combat cancer progression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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